2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations on related compounds provides insights into the molecular structure, spectroscopic data, and biological effects based on molecular docking results. These studies, such as the work by A. Viji et al. (2020), employ DFT calculations to optimize molecular geometry, vibrational spectra, and analyze intramolecular charge transfer, offering a foundation for understanding the biological interactions of similar compounds (Viji et al., 2020).
Synthesis and Biological Evaluation of Hybrid Scaffolds
Another study by M. Nazir et al. (2018) focuses on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating potent urease inhibitory activities. These findings suggest the potential of related compounds for therapeutic applications, supported by in vitro and in silico studies (Nazir et al., 2018).
Antioxidant Activity Evaluation
The antioxidant properties of compounds bearing the 1,3,4-oxadiazol moiety have also been explored. For instance, R. M. Shakir et al. (2014) synthesized derivatives incorporating 1,3,4-oxadiazoles and evaluated their antioxidant activities, indicating significant free-radical scavenging ability in some compounds (Shakir et al., 2014).
Synthesis and Biological Properties
Further research, like that by V. Saxena et al. (1984), involves the synthesis of N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides, highlighting the diverse biological activities these compounds can exhibit, such as local anaesthetic effects (Saxena et al., 1984).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4/c1-19(2,27-15-10-8-13(20)9-11-15)17(24)21-18-23-22-16(26-18)12-25-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUGDAPAVDNRDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NN=C(O1)COC2=CC=CC=C2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.